(2-氯-5-硝基苄基)(环丙基甲基)丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

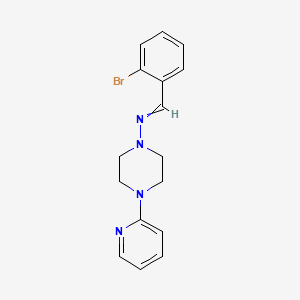

The chemical compound “(2-chloro-5-nitrobenzyl)(cyclopropylmethyl)propylamine” is likely involved in specialized synthetic routes and chemical research, considering its structural complexity and functional groups. These include nitro, chloro, and cyclopropyl groups attached to a benzyl backbone, indicative of its potential in synthesizing heterocyclic compounds or as an intermediate in pharmaceutical and agrochemical manufacturing.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, including nitration, chlorination, and alkylation. A similar process is seen in the synthesis of compounds where cyclization reactions under specific conditions yield targeted products with high precision (Thimmegowda et al., 2008), (Kimpe, Sulmon*, & Boeykens, 1991).

Molecular Structure Analysis

Molecular structure plays a crucial role in the physical and chemical properties of a compound. Crystal and molecular structure analysis, like that conducted by Thimmegowda et al., reveals the spatial arrangement of atoms within the molecule, influencing its reactivity and interaction with other molecules. The presence of nitro and chloro groups could affect the electron distribution across the molecule, impacting its stability and reactivity.

Chemical Reactions and Properties

The chemical reactions and properties of such a compound would be significantly influenced by its functional groups. For example, nitro groups are known for their role in substitution reactions (SNAr), where they can be replaced or participate in the formation of cyclic products under high pressure or specific conditions (Ibata, Zou, & Demura, 1995).

科学研究应用

合成和化学反应

(2-氯-5-硝基苄基)(环丙基甲基)丙胺虽然没有直接提及,但与具有类似结构基序的化合物相关,这些化合物已被研究用于各种合成和化学应用。对相关化合物的科学研究提供了该化学品在合成和材料科学中潜在应用的见解。

与二胺和高压条件下的反应:对类似硝基苄基化合物的研究表明,它们可以在高压下与二胺反应生成环化产物。此类反应展示了硝基苄基化合物在合成新化学结构方面的多功能性,可以利用 (2-氯-5-硝基苄基)(环丙基甲基)丙胺探索其在材料科学或有机合成中间体的潜在应用 (Ibata、Zou 和 Demura,1995)。

硝基苄胺衍生物的合成技术:对有机合成重要中间体 N,N-二甲基-4-硝基苄胺的合成研究强调了硝基苄胺衍生物在医药、农药和化学领域的重要性。这突出了 (2-氯-5-硝基苄基)(环丙基甲基)丙胺在类似领域的潜在用途,利用其独特的结构特征来开发新化合物 (王凌亚,2015)。

抗肿瘤活性:与 (2-氯-5-硝基苄基)(环丙基甲基)丙胺类似,苯环中带有硝基的化合物据报道比未取代的对应物具有更高的抗肿瘤活性。硝基和其他电负性基团的存在可以降低毒性,同时保持或增强治疗效果,表明 (2-氯-5-硝基苄基)(环丙基甲基)丙胺在开发新型抗肿瘤剂中的潜在研究应用 (Jen,1965)。

环丙胺的合成:从 β-氯亚胺合成 2,2-二烷基环丙胺的研究,应用于 1-氨基-2,2-二烷基环丙烷-羧酸的合成,表明 (2-氯-5-硝基苄基)(环丙基甲基)丙胺在合成新型环丙胺衍生物中的潜在用途。这些化合物可能在植物生长调节或有机合成中的构建模块中得到应用 (Kimpe、Sulmon* 和 Boeykens,1991)。

生物活性杂环化合物的制备:合成和表征与 (2-氯-5-硝基苄基)(环丙基甲基)丙胺结构相似的化合物,例如 7-氯-5-环丙基-9-甲基-10-(4-硝基苄基)-5,10-二氢-4,5,6,10-四氮杂-二苯并 [a,d] 环庚烯-11-酮,为新型生物活性杂环化合物的潜在开发提供了基础。这些化合物可能在制药、农用化学品中得到应用,或作为有机反应中的催化剂 (Thimmegowda 等,2008)。

作用机制

未来方向

属性

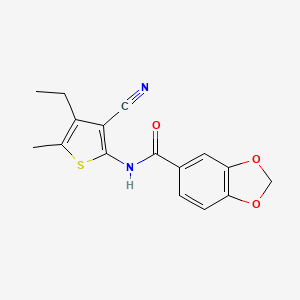

IUPAC Name |

N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-2-7-16(9-11-3-4-11)10-12-8-13(17(18)19)5-6-14(12)15/h5-6,8,11H,2-4,7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFNOBWNCKYXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-chloro-5-nitrophenyl)methyl]-N-(cyclopropylmethyl)propan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)

![(4aR*,7aS*)-1-ethyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543987.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)